4-(decyloxy)benzonitrile physical and chemical properties
4-(decyloxy)benzonitrile physical and chemical properties
An In-Depth Technical Guide to 4-(Decyloxy)benzonitrile: Synthesis, Physicochemical Profiling, and Advanced Applications
As a Senior Application Scientist, I frequently encounter molecules that serve as critical linchpins across disparate scientific domains. 4-(Decyloxy)benzonitrile (CAS: 29147-90-8) is one such compound. Characterized by a rigid, electron-deficient benzonitrile core coupled with a highly flexible, electron-donating ten-carbon aliphatic tail, this molecule exhibits unique amphiphilic-like behavior. This structural dichotomy makes it an indispensable building block in the design of advanced mesogens (liquid crystals), highly permeable active pharmaceutical ingredients (APIs), and novel agrochemicals.
This whitepaper provides a comprehensive, self-validating framework for the synthesis, characterization, and application of 4-(decyloxy)benzonitrile, grounded in field-proven methodologies and authoritative literature.
Physicochemical Properties & Structural Causality
The utility of 4-(decyloxy)benzonitrile stems directly from its molecular architecture. The terminal nitrile (–CN) group exerts a strong electron-withdrawing effect, establishing a distinct molecular dipole moment. Conversely, the decyloxy (–O–C10H21) chain acts as an electron-donating group via resonance while providing significant steric bulk.
In materials science, this long aliphatic chain is the primary driver for microphase separation—the thermodynamic segregation of rigid aromatic cores from flexible aliphatic tails—which is strictly required for the formation of smectic and nematic liquid crystalline phases [1, 2]. In drug design, the decyl chain drastically increases the partition coefficient (LogP), enabling superior penetration through lipid bilayers and the stratum corneum for topical applications[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| IUPAC Name | 4-(decyloxy)benzonitrile | Standardized nomenclature. |
| CAS Number | 29147-90-8 | Unique registry identifier [1]. |
| Molecular Formula | C17H25NO | Indicates high carbon content, driving lipophilicity. |
| Molecular Weight | 259.39 g/mol | Optimal size for cross-coupling intermediate workflows. |
| Physical State | Solid (White to off-white) | Facilitates easy handling and gravimetric analysis. |
| Reactivity Profile | Electrophilic nitrile, nucleophilic ether | Dual-handle for targeted orthogonal synthesis. |
Synthetic Methodology: A Self-Validating Protocol
To achieve the high purity (>98%) required for pharmaceutical and optoelectronic applications, 4-(decyloxy)benzonitrile is typically synthesized via a Williamson etherification.
Rationale and Causality
The Williamson ether synthesis is selected for its high regioselectivity. Potassium carbonate ( K2CO3 ) is utilized as a mild base to deprotonate 4-cyanophenol. A stronger base (like NaH) is unnecessary and could lead to unwanted side reactions. Dimethylformamide (DMF) is chosen as the polar aprotic solvent; it efficiently solvates the potassium cation, leaving the phenoxide anion highly "naked" and reactive for the SN2 nucleophilic attack on 1-bromodecane.
Step-by-Step Experimental Workflow
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Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (1.0 eq) and anhydrous K2CO3 (1.5 eq).
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Deprotonation: Suspend the mixture in anhydrous DMF (0.5 M relative to the phenol). Stir at room temperature for 30 minutes. Self-Validation: A slight color shift to pale yellow indicates the successful formation of the phenoxide anion.
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Alkylation: Dropwise add 1-bromodecane (1.1 eq) via a syringe. The 10% molar excess of the alkyl halide ensures the complete consumption of the phenol, simplifying downstream purification.
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Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 8–12 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the highly polar phenol spot confirms reaction completion.
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Quenching: Cool to room temperature and quench by pouring the mixture into ice-cold distilled water. Extract the aqueous phase with diethyl ether ( 3×50 mL).
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Workup & Washing: Wash the combined organic layers with a 5% NaOH aqueous solution. Causality: This critical step removes any unreacted 4-cyanophenol by converting it into a water-soluble sodium salt. Follow with a brine wash to remove residual DMF.
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Isolation: Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure product.
Figure 1: Synthetic workflow and downstream applications of 4-(decyloxy)benzonitrile.
Core Applications in Advanced Research
Optoelectronics: Mesogens and Liquid Crystals
4-(Decyloxy)benzonitrile is a foundational precursor in the synthesis of complex liquid crystals, particularly star-shaped tristriazolotriazines and bent-shape (banana-shaped) mesogens[2, 3].
To synthesize these advanced materials, the nitrile group of 4-(decyloxy)benzonitrile is first converted into a tetrazole via a [3+2] cycloaddition with sodium azide. This tetrazole intermediate undergoes cyclotrimerization to form a rigid tristriazolotriazine core. The peripheral decyloxy chains are essential here; they lower the melting point of the highly rigid core and induce broad-temperature smectic and nematic phases by acting as a molten aliphatic continuum that surrounds the stacked aromatic centers [2].
Pharmaceuticals: JAK Kinase Inhibitors
In drug development, 4-(decyloxy)benzonitrile is utilized as an intermediate in the synthesis of azepine-based inhibitors targeting Janus kinases (JAK1/JAK2) [4].
JAK kinases are intracellular enzymes that transduce cytokine-mediated signals via the STAT pathway, playing a central role in myeloproliferative disorders and severe autoimmune skin conditions like psoriasis. By incorporating the decyloxybenzonitrile motif into the inhibitor's scaffold, medicinal chemists achieve two goals:
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Target Binding: The aromatic core engages in π−π stacking within the ATP-binding pocket of the kinase.
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Bioavailability: The ten-carbon chain drastically enhances the drug's lipophilicity, allowing it to permeate the thick, hyperkeratotic skin plaques characteristic of psoriasis [4].
Figure 2: Mechanism of action for JAK inhibitors derived from 4-(decyloxy)benzonitrile.
Agrochemicals: 1,2,4-Triazole Acaricides
Beyond human medicine, this compound is a critical precursor for 3,5-diphenyl substituted 1,2,4-triazoles, which are potent agricultural acaricides. In this pathway, 4-(decyloxy)benzonitrile is reacted with N-methyl-N-phenylsulfonyl-2,6-dichlorobenzohydrazonoyl chloride in the presence of a Lewis acid (aluminum chloride) to form the active triazole ring [5]. The decyloxy chain ensures the agrochemical adheres strongly to the waxy cuticles of plant leaves and the exoskeletons of target pests like the two-spotted spider mite.
Analytical Characterization Signatures
To ensure the integrity of the synthesized 4-(decyloxy)benzonitrile, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
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1H NMR ( CDCl3 ): The aromatic region will display a classic AA'BB' splitting pattern (two doublets around δ 7.5 and δ 6.9), characteristic of a para-substituted benzene ring. The strong electron-withdrawing nature of the nitrile group deshields the ortho-protons, pushing them downfield. The −α−CH2 protons of the decyloxy chain will appear as a distinct triplet near δ 4.0, shifted downfield due to the adjacent electronegative oxygen atom.
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FT-IR: A sharp, highly diagnostic peak at ∼2220 cm−1 is mandatory, confirming the presence of the stretching vibration of the C≡N bond.
References
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Lookchem. "Cas 29147-90-8, 4-DECYLOXY-BENZONITRILE." Lookchem Database.[Link]
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Usoltseva, N., et al. "Effect of Alkyloxy Substituents on Mesomorphic and Photophysical Properties of Star-Shaped Tristriazolotriazines." Figshare.[Link]
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Cristiano, R., et al. "Light-emitting bent-shape liquid crystals." ResearchGate.[Link]
- "Azepine inhibitors of janus kinases.
- "Novel 3,5-diphenyl substituted 1,2,4-triazoles and their use as insecticides and acaricides.
